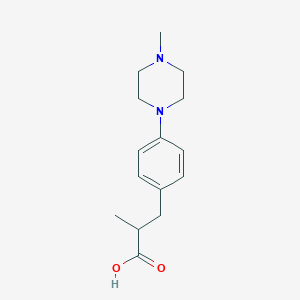
2-(4-(4-Methylpiperazin-1-yl)benzyl)propanoic acid
Cat. No. B8408745
M. Wt: 262.35 g/mol
InChI Key: SXFKCWCCCLRCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08518948B2
Procedure details


A solution of diethyl 2-(4-(4-methylpiperazin-1-yl)benzyl)-2-methylmalonate (1.50 g, 4.29 mmol) in conc. HCl (10 ml) was stirred at 130-140° C. in a sealed tube for 18 h. The reaction mixture was concentrated and co-distilled with toluene to afford 700 mg (63.6%) of 2-(4-(4-methylpiperazin-1-yl)benzyl)propanoic acid as dark brown solid.
Name
diethyl 2-(4-(4-methylpiperazin-1-yl)benzyl)-2-methylmalonate
Quantity
1.5 g
Type
reactant
Reaction Step One


Yield
63.6%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:26]=[CH:25][C:11]([CH2:12][C:13](C)([C:19](OCC)=O)[C:14]([O:16]CC)=[O:15])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1>Cl>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:26]=[CH:25][C:11]([CH2:12][CH:13]([CH3:19])[C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1
|
Inputs


Step One
|
Name
|
diethyl 2-(4-(4-methylpiperazin-1-yl)benzyl)-2-methylmalonate
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCN(CC1)C1=CC=C(CC(C(=O)OCC)(C(=O)OCC)C)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated and co-distilled with toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C1=CC=C(CC(C(=O)O)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 700 mg | |
| YIELD: PERCENTYIELD | 63.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
